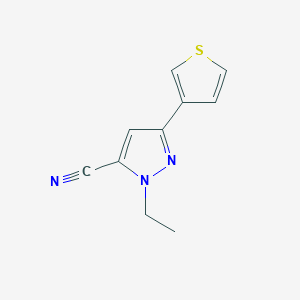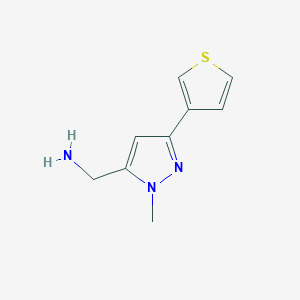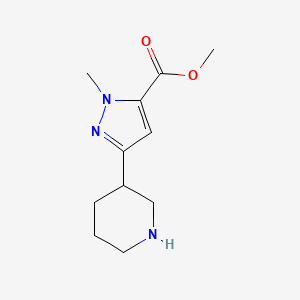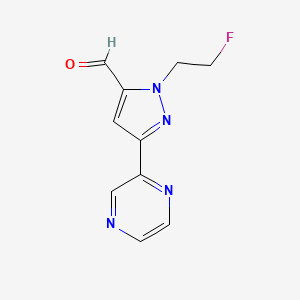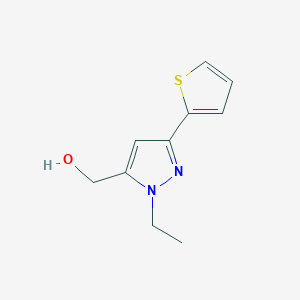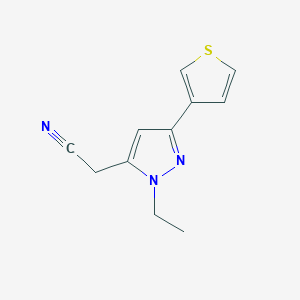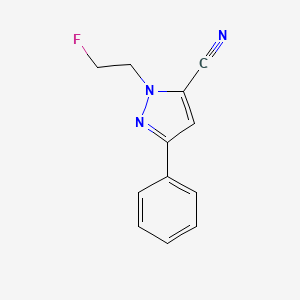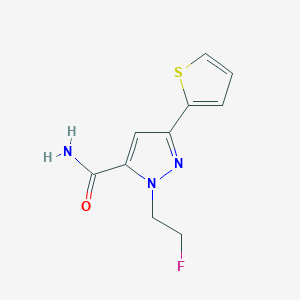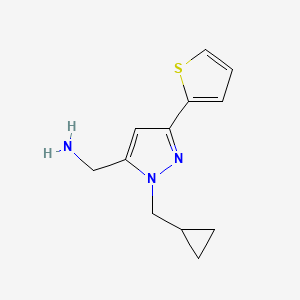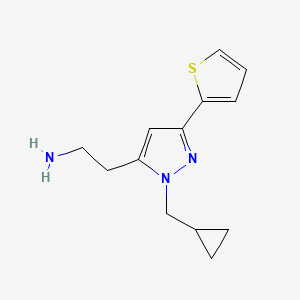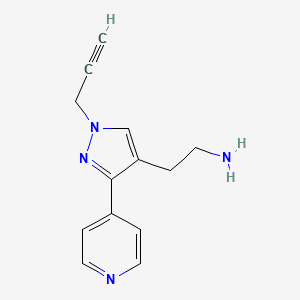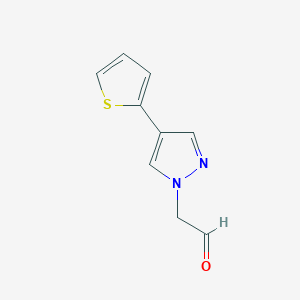
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, such as the compound , have been extensively studied for their anticancer properties. The thiophene moiety is a common feature in many pharmacologically active molecules, showing effectiveness against various cancer cell lines. The incorporation of a pyrazole ring, as seen in this compound, can enhance the molecule’s interaction with biological targets, potentially leading to improved anticancer activity .
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them valuable in the development of new therapeutic agents. The structural complexity added by the pyrazolyl group in “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde” could offer a novel approach to modulating inflammatory pathways, providing a basis for the synthesis of new anti-inflammatory drugs .
Organic Semiconductors
Thiophene-based compounds are pivotal in the advancement of organic semiconductors. Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific compound could be investigated for its electronic properties and potential application in these devices .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The unique structure of “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde” might offer enhanced interaction with metal surfaces, providing a new avenue for the development of more effective corrosion inhibitors .
Antimicrobial Agents
The antimicrobial activity of thiophene derivatives is well-documented. By modifying the thiophene core with different substituents, such as the pyrazolyl group, researchers can create compounds with targeted antimicrobial effects against specific pathogens .
Material Science: Organic Photovoltaics
Thiophene derivatives are also used in the field of material science, particularly in the development of organic photovoltaic cells. The compound’s structure could contribute to the absorption and conversion of solar energy, making it a candidate for research in renewable energy technologies .
Orientations Futures
The future directions for research on “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde” and related compounds could include further exploration of their synthesis, characterization, and potential applications. Thiophene derivatives are of interest in various fields, including medicinal chemistry, due to their potential biological activity .
Propriétés
IUPAC Name |
2-(4-thiophen-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSASAUGTCAPVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



